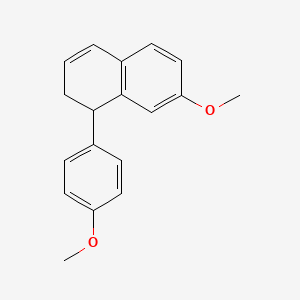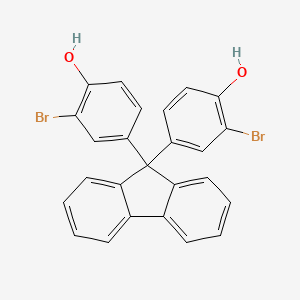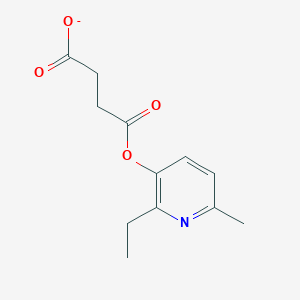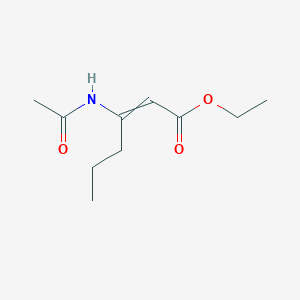
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups attached to both the naphthalene and phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of anisole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction produces 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is then reduced to 4-(4-methoxyphenyl)butanoic acid. The final step involves the cyclization of this intermediate with methanesulfonic acid (MeSO3H) to form 7-methoxy-1-tetralone .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is often employed for the production of this compound. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis of 7-methoxy-1-tetralone, an essential intermediate, has been reported to achieve an overall yield of up to 76.6% with 99% purity .
化学反应分析
Types of Reactions
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as an intermediate for dezocine, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in the body .
相似化合物的比较
Similar Compounds
7-Methoxy-1-tetralone: An intermediate in the synthesis of 7-Methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: A precursor in the synthetic route.
4-(4-Methoxyphenyl)butanoic acid: Another intermediate in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
156943-84-9 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
7-methoxy-1-(4-methoxyphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H18O2/c1-19-15-9-6-14(7-10-15)17-5-3-4-13-8-11-16(20-2)12-18(13)17/h3-4,6-12,17H,5H2,1-2H3 |
InChI 键 |
FWABQSFELQQYAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC=CC3=C2C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)

![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)


![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)

![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)


![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
